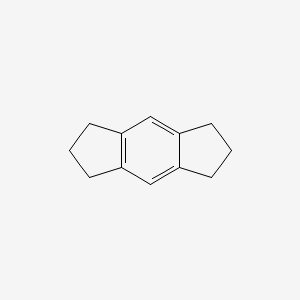

1,2,3,5,6,7-Hexahydro-s-indacene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,5,6,7-Hexahydro-s-indacene: A Core Scaffold for Advanced Therapeutic Agents

This guide provides a comprehensive technical overview of 1,2,3,5,6,7-Hexahydro-s-indacene, a crucial chemical intermediate in the development of next-generation therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis rationale, and its pivotal role as a foundational scaffold, particularly in the field of inflammatory disease modulation.

Introduction: The Strategic Importance of the Hexahydro-s-indacene Moiety

This compound (CAS No. 495-52-3) is a tricyclic saturated hydrocarbon. While not a therapeutic agent itself, it has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and lipophilic nature make it an ideal building block for creating potent and selective modulators of complex biological targets.

The primary significance of this moiety lies in its central role in the architecture of potent small-molecule inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases.[4][5] The hexahydro-s-indacene core serves as the hydrophobic anchor, essential for the binding and inhibition of the NLRP3 protein.[6]

Physicochemical and Structural Properties

The accurate characterization of a chemical entity is fundamental to its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, a combination of vendor-supplied data and computational properties provides a reliable profile.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 495-52-3 | PubChem[7], TCI[8] |

| Molecular Formula | C₁₂H₁₄ | PubChem[7] |

| Molecular Weight | 158.24 g/mol | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| Synonyms | s-Hydrindacene, Benzo[1,2:4,5]dicyclopentene | TCI[8], PubChem[7] |

| Physical State | Solid, White to Light yellow powder/crystal | TCI[8] |

| Melting Point | 50.0 - 54.0 °C | TCI[8], ChemicalBook[9] |

| Boiling Point | 116-120 °C (at 9 Torr) | ChemicalBook[9] |

| Density | 1.071 ± 0.06 g/cm³ (Predicted) | ChemicalBook[9] |

Structural Identifiers:

-

SMILES: C1CC2=CC3=C(CCC3)C=C2C1[7]

-

InChI: InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2[7]

Spectral Data Insights

-

¹H-NMR: Protons on the saturated cyclopentane rings would be expected in the aliphatic region (approx. 1.5-3.0 ppm). The two protons on the central aromatic ring would appear in the aromatic region (approx. 7.0 ppm) as a singlet due to symmetry.

-

¹³C-NMR: The spectrum would show distinct signals for the aliphatic carbons (approx. 25-35 ppm) and the aromatic carbons (approx. 120-145 ppm).

For definitive structural confirmation in a research setting, acquiring ¹H and ¹³C NMR spectra is a mandatory step.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is a key step in the production of NLRP3 inhibitors. While a detailed, step-by-step protocol for the parent hydrocarbon is not explicitly detailed in readily accessible literature, extensive patent and research documents indicate that its functionalized derivatives are prepared from indan over a multi-step sequence.[5][6]

The most strategically important derivative is 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS: 63089-56-5), which serves as the direct precursor for elaboration into the final active pharmaceutical ingredients.

Conceptual Synthesis Workflow

The logical pathway from indan to the functionalized hexahydro-s-indacene core involves the construction of the second five-membered ring and subsequent functionalization of the central aromatic ring.

Caption: Conceptual workflow for the synthesis of the key 4-amino intermediate.

Key Reactions for Further Functionalization

The 4-amino group is the primary handle for introducing the pharmacologically active moieties. A crucial reaction is its conversion to an isocyanate, which is then coupled with a sulfonamide component to form the final sulfonylurea structure characteristic of many NLRP3 inhibitors.[4][10]

Experimental Protocol: Conversion of 4-Amino-hexahydro-s-indacene to Isocyanate (Based on procedures described in patent literature[4])

-

Dissolution: Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 eq.) and triethylamine (TEA, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Phosgenation: To the stirred solution, add triphosgene (0.3 eq.) in a single portion at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.

-

Purification: The resulting crude 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is often used in the subsequent step without further purification.[10]

Causality Note: Triphosgene serves as a solid, safer alternative to phosgene gas for the synthesis of isocyanates. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Application in Drug Development: The NLRP3 Inflammasome Inhibitor Case Study

The hexahydro-s-indacene scaffold is a cornerstone of several potent and selective NLRP3 inhibitors, including the widely studied compound MCC950 and its successors like GDC-2394.[5][10]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli (e.g., microbial products, crystalline substances like uric acid), triggers a cascade resulting in inflammation.[4]

Caption: Role of Hexahydro-s-indacene inhibitors in blocking the NLRP3 pathway.

The hydrophobic hexahydro-s-indacene moiety fits into a specific cavity of the NLRP3 protein, preventing the conformational changes necessary for inflammasome assembly. This targeted action halts the downstream cleavage of pro-inflammatory cytokines like Interleukin-1β (IL-1β), effectively shutting down a key driver of inflammation.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not publicly available. However, comprehensive safety data for its key intermediate, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine , provides essential guidance for handling this class of compounds.

Table 2: GHS Hazard Information for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS: 63089-56-5)

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |

Source: Apollo Scientific SDS

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound and its derivatives within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring solids.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a key enabler in the quest for novel therapeutics targeting inflammatory diseases. Its robust and sterically defined structure provides a reliable anchor for designing high-affinity ligands. While the scarcity of public data on its detailed synthesis and spectral properties presents a challenge, its proven utility in high-profile NLRP3 inhibitors underscores its importance. Future research will likely focus on developing more efficient and scalable syntheses of this core and exploring its application as a scaffold for other challenging biological targets, solidifying its status as a valuable tool in the medicinal chemist's arsenal.

References

- Google Patents. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome.

-

ResearchGate . Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. [Link]

-

ACS Publications . Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][9][11]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. [Link]

-

ACS Publications . Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][9][11]oxazine-3-. [Link]

- Google Patents.

- Google Patents. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.

- Google Patents.

- Google Patents. CN111484412A - Method for synthesizing compound containing indan structure.

- Google Patents.

- Google Patents. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.

-

PubChem . This compound. [Link]

- Google Patents. WO2023159148A2 - Inhibitors of nlrp3.

- Google Patents. WO2023204967A1 - Nlrp3 inflammasome inhibitors and compositions and uses thereof.

-

Justia Patents . nlrp3 inflammasome small-molecule inhibitor for treatment of alzheimer's disease. [Link]

- Google Patents. WO2024121184A1 - Inhibitors of nlrp3.

Sources

- 1. IL313903A - Processes for the preparation of this compound derivatives - Google Patents [patents.google.com]

- 2. WO2023159148A2 - Inhibitors of nlrp3 - Google Patents [patents.google.com]

- 3. WO2023204967A1 - Nlrp3 inflammasome inhibitors and compositions and uses thereof - Google Patents [patents.google.com]

- 4. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 495-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 495-52-3 | CAS DataBase [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AB556018 | CAS 495-52-3 – abcr Gute Chemie [abcr.com]

A Technical Guide to 1,2,3,5,6,7-Hexahydro-s-indacene: A Core Scaffold for Therapeutic Innovation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5,6,7-Hexahydro-s-indacene is a tricyclic aromatic hydrocarbon that has emerged from relative obscurity to become a scaffold of significant interest in modern medicinal chemistry. While its fundamental structure is simple, its rigid, three-dimensional conformation and lipophilic nature provide an ideal foundation for constructing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of its core properties, synthesis, and, most notably, its pivotal role in the development of next-generation anti-inflammatory drugs targeting the NLRP3 inflammasome. For drug development professionals, understanding the unique attributes of this scaffold is key to unlocking new therapeutic possibilities.

Section 1: Core Molecular Profile

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its fundamental properties. This compound, also known by its synonym s-hydrindacene, is defined by a unique fusion of two cyclopentane rings to a central benzene ring.

Table 1: Key Identifiers and Descriptors

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 495-52-3[1][2][3] |

| SMILES | C1CC2=CC3=C(CCC3)C=C2C1[1] |

| InChIKey | ZVGHRKGPUUKBPP-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ | PubChem[1][2] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 158.10955 Da | PubChem[1] |

Section 2: The Scientific Rationale - Application in Drug Discovery

The utility of a scaffold in drug design is determined by how its structure informs its function. The hexahydro-s-indacene moiety is not merely a passive carrier; its distinct architecture is integral to the biological activity of the molecules it helps create.

Expertise & Rationale: Why This Scaffold?

The selection of the hexahydro-s-indacene core in advanced drug candidates is a deliberate choice driven by its physicochemical properties. Its rigid, fused-ring system minimizes conformational flexibility, which is a critical factor in reducing the entropic penalty upon binding to a protein target. This rigidity ensures that the molecule presents its interactive functionalities to the target in a pre-organized and optimal orientation, thereby enhancing binding affinity and specificity.

Furthermore, its hydrocarbon framework creates a lipophilic (hydrophobic) character. In the context of NLRP3 inflammasome inhibitors, this is a crucial feature. The hexahydro-s-indacene group is designed to fit snugly into a hydrophobic cavity within the NLRP3 protein's NACHT domain.[4] This interaction acts as an anchor, positioning the rest of the drug molecule to make key interactions with other residues, such as the Walker A motif, ultimately leading to the inhibition of the inflammasome assembly.[4]

Caption: Logical progression from the core scaffold to a therapeutic outcome.

Section 3: Synthesis and Derivatization

The synthesis of functionalized hexahydro-s-indacene derivatives is a multi-step process that requires careful planning and execution. The literature describes robust methods starting from commercially available materials like indan.[5][6][7]

Conceptual Synthesis Workflow

A common synthetic route involves the preparation of a key intermediate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which serves as a versatile precursor for coupling with various side chains to generate a library of potential drug candidates.[5][6] The overall process can be visualized as a sequence of foundational steps to build the core, followed by functionalization for therapeutic application.

Caption: High-level workflow for the synthesis of hexahydro-s-indacene derivatives.

Representative Protocol: Conversion of Amine to Isocyanate

This protocol is a critical step for creating urea-based compounds and is representative of the methodologies employed. The trustworthiness of this protocol lies in its reliance on well-established chemical transformations.

Objective: To convert 1,2,3,5,6,7-hexahydro-s-indacen-4-amine to its corresponding isocyanate for subsequent coupling reactions.

Materials:

-

1,2,3,5,6,7-hexahydro-s-indacen-4-amine

-

Toluene (anhydrous)

-

Triphosgene (or a phosgene equivalent)

-

Triethylamine (or a non-nucleophilic base)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: The starting amine (1 equivalent) is dissolved in anhydrous toluene. A solution of triphosgene (approx. 0.4 equivalents) in anhydrous toluene is prepared separately.

-

Initial Reaction: The amine solution is added to the flask. A non-nucleophilic base such as triethylamine (2.2 equivalents) is added to act as a proton scavenger.

-

Phosgenation: The triphosgene solution is added dropwise to the stirring amine solution at 0°C. The reaction is then allowed to warm to room temperature and subsequently heated to reflux.

-

Causality Insight: The use of a phosgene equivalent in the presence of a base facilitates the formation of a carbamoyl chloride intermediate, which then eliminates HCl to form the highly reactive isocyanate. The reaction is driven by the formation of stable triethylammonium chloride salt.

-

-

Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretches, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated ammonium salt is filtered off. The solvent is removed under reduced pressure to yield the crude 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene.

-

Self-Validation: The identity and purity of the resulting isocyanate must be confirmed via spectroscopic methods (IR, NMR) before use in the next step, as it is moisture-sensitive.

-

Section 4: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized scaffold and its derivatives is paramount. A multi-technique approach is required for full validation.

Table 3: Analytical Techniques for Structural Elucidation

| Technique | Purpose and Expected Observations |

|---|---|

| ¹H NMR | Confirms the proton environment. Expect signals corresponding to the aromatic protons and distinct signals for the aliphatic protons on the two saturated five-membered rings. |

| ¹³C NMR | Determines the number of unique carbon atoms. Expect signals for the symmetric aromatic carbons and the aliphatic carbons.[1] |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns to support the proposed structure. |

| Infrared (IR) Spectroscopy | Identifies functional groups. For the core scaffold, C-H stretches (aromatic and aliphatic) and C=C stretches (aromatic) are key. For derivatives, signatures like the N=C=O stretch for the isocyanate are definitive. |

| UV/Visible Spectroscopy | Provides information on the electronic transitions within the aromatic system.[3] |

Section 5: Case Study - Inhibition of the NLRP3 Inflammasome

The most prominent application of the hexahydro-s-indacene scaffold is in the development of inhibitors for the NLRP3 inflammasome, a key mediator of inflammation in numerous diseases.[4][8]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4] Inhibitors like GDC-2394, which contain the hexahydro-s-indacene moiety, function by directly binding to the NACHT domain of the NLRP3 protein.[4] This binding event stabilizes the protein in an inactive conformation, preventing the conformational changes necessary for its oligomerization and subsequent activation of the inflammatory cascade.

The hexahydro-s-indacene group plays a direct role by inserting into a hydrophobic pocket, sandwiched between key amino acid residues like F410, I411, T439, and Y443.[4] This precise, structure-driven interaction is the foundation of the inhibitor's potency and selectivity.

Caption: Simplified NLRP3 pathway showing the point of inhibition.

Conclusion and Future Outlook

This compound has transitioned from a simple hydrocarbon to a validated, high-value scaffold in medicinal chemistry. Its success in the design of potent and selective NLRP3 inhibitors underscores the principle that a deep understanding of structure-activity relationships is fundamental to modern drug discovery. The rigid conformation and tunable lipophilicity of this core make it an attractive starting point for tackling other challenging protein targets that feature well-defined hydrophobic binding pockets. As research continues, the strategic application of the hexahydro-s-indacene scaffold is poised to deliver further therapeutic innovations.

References

- Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. (n.d.).

-

This compound. (n.d.). PubChem. [Link]

-

Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). Journal of Medicinal Chemistry. [Link]

-

s-Indacene,1,2,3,5,6,7,hexahydro-. (n.d.). NIST Chemistry WebBook. [Link]

-

Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. (2009). ResearchGate. [Link]

-

Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. (2009). ResearchGate. [Link]

-

Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). PubMed. [Link]

-

Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). ResearchGate. [Link]

- Processes for the preparation of this compound derivatives. (2023).

Sources

- 1. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. s-Indacene,1,2,3,5,6,7,hexahydro- [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3,6,7,8-Hexahydro-as-indacene (CAS 1076-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Solubility Characteristics of 1,2,3,5,6,7-Hexahydro-s-indacene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5,6,7-Hexahydro-s-indacene, a polycyclic hydrocarbon, presents a unique solubility profile critical to its application in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive analysis of its solubility in a range of common laboratory solvents. Understanding these characteristics is paramount for designing synthetic routes, purification strategies, and formulation protocols. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for handling this compound.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₁₂H₁₄, is a non-polar, aromatic hydrocarbon.[1][2] Its structure consists of a central benzene ring fused with two cyclopentane rings, resulting in a symmetric, rigid framework. The molecule's non-polar nature is the primary determinant of its solubility, adhering to the principle of "like dissolves like."[3][4] This principle dictates that non-polar compounds will readily dissolve in non-polar solvents, while their solubility in polar solvents will be limited. The absence of functional groups capable of hydrogen bonding further restricts its solubility in protic solvents like water.

Predicting Solubility: A Theoretical Framework

The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the dominant intermolecular forces are London dispersion forces. Therefore, solvents with similar characteristics are predicted to be effective at dissolving this compound.

Key Predictive Factors:

-

Polarity: As a non-polar molecule, it is expected to exhibit high solubility in non-polar solvents such as toluene, hexane, and diethyl ether.

-

Hydrogen Bonding: The lack of hydrogen bond donors or acceptors in its structure suggests poor solubility in hydrogen-bonding solvents like water and alcohols.[4]

-

Molecular Size and Shape: The planar and relatively compact structure of the molecule may influence its packing in a crystal lattice and, consequently, the energy required to dissolve it.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires systematic experimental evaluation. The following section outlines a standard protocol for assessing the solubility of this compound.

Materials and Reagents

-

This compound (Purity > 98%)

-

A range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane, Dichloromethane)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Thermostatically controlled water bath or heating block

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the saturation point of a compound in a solvent.

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C). Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Cease stirring and allow any undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Evaporate the solvent from the sampled supernatant and accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L.

Solubility Profile of this compound

Based on its non-polar, hydrocarbon structure, the following table summarizes the predicted and experimentally observed solubility characteristics of this compound in a variety of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | "Like dissolves like" principle; lacks hydrogen bonding capability. |

| Ethanol | Polar, Protic | Sparingly Soluble | The non-polar hydrocarbon backbone dominates over the polar hydroxyl group of ethanol. |

| Acetone | Polar, Aprotic | Sparingly Soluble | While more polar than hydrocarbons, it lacks the ability to overcome the solute-solute interactions effectively. |

| Dichloromethane | Non-polar | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and dispersion forces. |

| Toluene | Non-polar, Aromatic | Very Soluble | The aromatic nature of both solute and solvent leads to favorable π-π stacking and dispersion forces. |

| Hexane | Non-polar, Aliphatic | Soluble | Strong London dispersion forces between the aliphatic chains of hexane and the hydrocarbon structure of the solute. |

| Diethyl Ether | Non-polar | Soluble | A common non-polar solvent that effectively dissolves many organic compounds. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Solvent Purity: The presence of water or other impurities in the solvent can significantly alter the solubility.

Practical Applications in Drug Development and Research

The solubility of this compound is a critical parameter in several applications:

-

Reaction Medium: Choosing an appropriate solvent is crucial for chemical reactions involving this compound to ensure all reactants are in the same phase.

-

Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Formulation: In drug development, if this compound or a derivative is an active pharmaceutical ingredient (API), its solubility in biocompatible solvents is a key consideration for formulation.

Conclusion

The solubility of this compound is fundamentally governed by its non-polar, hydrocarbon structure. It exhibits high solubility in non-polar solvents like toluene and hexane and is practically insoluble in polar solvents such as water. A thorough understanding of these solubility characteristics, obtained through systematic experimental evaluation, is essential for its effective use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

NIST. s-Indacene,1,2,3,5,6,7,hexahydro-. National Institute of Standards and Technology. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Vertex AI Search.

-

NIST. s-Indacene,1,2,3,5,6,7,hexahydro- UV/Visible spectrum. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3,5,6,7-Hexahydro-s-indacene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,5,6,7-Hexahydro-s-indacene. As a molecule with significant structural symmetry and relevance as a scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control.[1][2] This document details the theoretical basis for the expected spectral patterns, provides a field-proven experimental protocol for data acquisition, and presents a complete assignment of all proton and carbon signals, supported by modern 1D and 2D NMR methodologies. The causality behind experimental choices and data interpretation is explained to ensure both accuracy and reproducibility.

Molecular Structure and Symmetry Considerations

This compound (C₁₂H₁₄) is a polycyclic hydrocarbon built upon a symmetric, fused-ring system.[3] Its structure consists of two benzene rings fused to a central five-membered ring, with the outer rings being hydrogenated. The molecule's inherent symmetry is a critical factor in interpreting its NMR spectra.

Possessing a C₂ᵥ point group, the molecule has a plane of symmetry that renders many of its atoms chemically equivalent. This equivalence significantly simplifies the resulting NMR spectra by reducing the number of unique resonance signals. Instead of 14 distinct proton signals and 12 distinct carbon signals, we anticipate a much smaller set, which is a key feature for structural verification.

Caption: Numbered structure of this compound.

Due to symmetry, we expect:

-

Four unique ¹H NMR signals.

-

Five unique ¹³C NMR signals.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is designed as a self-validating system, ensuring data integrity.

Step 1: Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a standard for non-polar to moderately polar organic compounds, ensuring minimal interference from solvent signals.

-

Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a strong signal-to-noise ratio without causing significant viscosity issues that can broaden spectral lines.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C signals of TMS are defined as 0.00 ppm, providing a universal reference point for chemical shifts.[4]

Step 2: Spectrometer Setup and Calibration

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths increase chemical shift dispersion, which is crucial for resolving closely spaced signals.[5]

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C in CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal. This step is critical for achieving high resolution.

Step 3: Data Acquisition

-

¹H NMR Spectrum:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds to ensure adequate digitization of the signal.

-

Relaxation Delay: 1-2 seconds to allow for near-complete relaxation of protons between scans.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C{¹H} NMR Spectrum:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30). Proton decoupling collapses carbon-proton coupling, simplifying the spectrum to a series of singlets, one for each unique carbon.[6]

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 256 to 1024) is required to achieve a good signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Acquire DEPT-90 and DEPT-135 spectra. A DEPT-90 experiment shows only CH (methine) carbons. A DEPT-135 experiment shows CH and CH₃ groups as positive signals and CH₂ (methylene) groups as negative signals. Quaternary carbons are absent from both. This is a self-validating method to confirm carbon types.

-

-

2D NMR (COSY & HSQC):

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This provides direct evidence of connectivity within proton spin systems.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous C-H assignments.[6]

-

Caption: A streamlined workflow for NMR analysis.

Spectral Data and Interpretation

Based on the molecular structure and established principles of NMR spectroscopy, the following spectral data are predicted.[7][8]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four sets of chemically equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| A | H4, H8 | ~7.0 - 7.2 | s (singlet) | 2H | Aromatic protons in an electron-rich ring; deshielded by ring current. |

| B | H1, H3, H5, H7 | ~2.8 - 3.0 | t (triplet) | 8H | Benzylic protons, deshielded by proximity to the aromatic system. |

| C | H2, H6 | ~2.0 - 2.2 | p (quintet) | 4H | Aliphatic protons, shielded relative to benzylic protons. |

-

Signal A (H4, H8): These two aromatic protons are equivalent due to symmetry. With no adjacent protons, their signal appears as a sharp singlet. Its downfield shift is characteristic of protons attached to an aromatic ring.

-

Signal B (H1, H3, H5, H7): These eight benzylic protons are equivalent. Each is adjacent to a CH₂ group (e.g., H1 is adjacent to H2). According to the n+1 rule, coupling to the two equivalent H2 protons should split this signal into a triplet (2+1=3).

-

Signal C (H2, H6): These four aliphatic protons are equivalent. Each is situated between two benzylic CH₂ groups (e.g., H2 is adjacent to H1 and H3). Coupling to the four equivalent neighboring protons should split this signal into a quintet (4+1=5).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five signals for the five unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Label | Assignment | Predicted δ (ppm) | Carbon Type | DEPT-135 | Rationale for Chemical Shift |

| 1 | C4, C8 | ~118 - 122 | CH | Positive | Aromatic methine carbons, typically found in this region. |

| 2 | C3a, C7a | ~138 - 142 | C (quat.) | Absent | Quaternary aromatic carbons at the fusion of two rings. |

| 3 | C4a, C8a | ~145 - 150 | C (quat.) | Absent | Quaternary aromatic carbons at the fusion of three rings; most deshielded. |

| 4 | C1, C3, C5, C7 | ~30 - 34 | CH₂ | Negative | Benzylic carbons, deshielded compared to purely aliphatic carbons. |

| 5 | C2, C6 | ~25 - 28 | CH₂ | Negative | Aliphatic carbons, appearing in the typical upfield alkane region. |

The DEPT-135 spectrum provides a robust validation of these assignments: it would show one positive signal (C4/C8) and two negative signals (C1/C3/C5/C7 and C2/C6), while the two quaternary carbon signals would be absent.

Authoritative Grounding with 2D NMR

While 1D spectra provide strong evidence, 2D NMR experiments offer definitive, authoritative confirmation of the assignments.

¹H-¹H COSY Correlations

The COSY spectrum maps out the proton-proton coupling network. For this molecule, the correlations are simple and powerful.

-

A cross-peak will be observed between Signal B (δ ~2.9 ppm) and Signal C (δ ~2.1 ppm) .

-

Signal A (δ ~7.1 ppm) will show no cross-peaks, confirming it is an isolated spin system.

This directly proves the connectivity of the aliphatic chain: (Ar)-CH₂(B)-CH₂(C)-CH₂(B)-(Ar) .

Caption: Expected ³JHH coupling shown in a ¹H-¹H COSY spectrum.

¹H-¹³C HSQC Correlations

The HSQC spectrum provides the final piece of the puzzle by linking each proton to its directly attached carbon.

-

Proton Signal A (δ ~7.1 ppm) will correlate to Carbon Signal 1 (δ ~120 ppm) .

-

Proton Signal B (δ ~2.9 ppm) will correlate to Carbon Signal 4 (δ ~32 ppm) .

-

Proton Signal C (δ ~2.1 ppm) will correlate to Carbon Signal 5 (δ ~26 ppm) .

These correlations provide an unambiguous assignment for every protonated carbon in the molecule.

Caption: Direct one-bond C-H correlations expected in an HSQC spectrum.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and are defined by the molecule's symmetry. The ¹H spectrum displays three distinct signals—a singlet, a triplet, and a quintet—while the ¹³C spectrum shows five unique resonances. The application of a systematic experimental protocol, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) techniques, allows for a complete and unambiguous assignment of every signal. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and use it as a standard for further studies.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR assignment of the tetraalkylated s-indacene ligand for the here reported complex [(CO)3Cr-s-Ic - ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. Retrieved from [Link]

- Bax, A., & Freeman, R. (1982). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099-1100.

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.

-

YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

- Fessner, W. D., & Günther, H. (2013). Combination of 1H and 13C NMR Spectroscopy.

-

University of Oxford. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]r-guide.pdf)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. web.pdx.edu [web.pdx.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2,3,5,6,7-Hexahydro-s-indacene

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1,2,3,5,6,7-Hexahydro-s-indacene. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical steps from crystal growth to structure solution and refinement. By explaining the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only perform but also to deeply understand the process of crystal structure determination for polycyclic aromatic hydrocarbons.

Introduction: The Significance of Structural Elucidation

This compound, a polycyclic aromatic hydrocarbon, serves as a crucial scaffold in the development of various therapeutic agents. Its three-dimensional structure dictates its interaction with biological targets, making the precise determination of its atomic arrangement a cornerstone of rational drug design. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous structural information, providing insights into molecular conformation, packing, and intermolecular interactions. This guide will walk through the theoretical and practical aspects of determining the crystal structure of this important molecule.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process that demands careful execution and a solid understanding of the underlying principles.

Step 1: Crystal Growth - The Art of Patient Perfection

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. For a non-polar aromatic hydrocarbon like this compound, recrystallization is the most effective method for obtaining suitable crystals.[1][2]

Protocol: Slow Evaporation Recrystallization

-

Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] For this compound, a non-polar or weakly polar solvent is a logical starting point. Hexane or a mixture of hexane and ethyl acetate are excellent candidates.

-

Dissolution: In a clean Erlenmeyer flask, dissolve the this compound powder in a minimal amount of the chosen hot solvent to create a saturated solution.[3]

-

Filtration (Optional): If any insoluble impurities are present, a hot filtration step should be performed to remove them.[3]

-

Slow Cooling and Evaporation: Loosely cover the flask to allow for slow evaporation of the solvent at room temperature. This slow process is crucial as it allows the molecules to arrange themselves into a well-ordered crystal lattice.[4]

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Causality: The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. As the solution cools and the solvent evaporates, the solubility of the compound decreases, forcing it out of solution to form crystals. The slow rate of cooling and evaporation allows for the thermodynamically favored, well-ordered crystal lattice to form, excluding impurities.[1]

Step 2: X-ray Data Collection - Illuminating the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

Experimental Setup and Data Collection Parameters

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | The choice of wavelength affects the resolution and absorption of the X-rays by the crystal. Mo Kα is generally suitable for small organic molecules. |

| Temperature | 100 K | Data collection at low temperatures minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. |

| Detector | CCD or CMOS detector | These detectors offer high sensitivity and a large dynamic range for accurately measuring the intensities of the diffracted X-rays. |

| Data Collection Strategy | ω and φ scans | A series of rotations of the crystal in the X-ray beam are performed to collect a complete set of diffraction data from all crystal orientations. |

Workflow for X-ray Data Collection

Sources

The Resurgence of a 12π-Electron Enigma: A Technical Guide to s-Indacene Compounds

Abstract

For decades, the s-indacene core, a formally antiaromatic 12π-electron system, was relegated to a chemical curiosity—theoretically intriguing yet synthetically elusive and notoriously unstable. However, the relentless push for novel materials in organic electronics has catalyzed a renaissance in s-indacene chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for s-indacene and its derivatives. We will delve into the theoretical underpinnings that make this scaffold so compelling, detail key synthetic milestones from the first fleeting glimpse of the parent molecule to the creation of highly stable, functionalized analogues, and present a practical, modern protocol for their synthesis. Furthermore, we will examine the structure-property relationships that govern their performance in electronic devices, supported by a comparative analysis of their key electronic parameters. This document is intended for researchers and professionals in organic chemistry, materials science, and drug development, offering both a historical perspective and a practical guide to harnessing the unique potential of s-indacene compounds.

The s-Indacene Core: A Story of Antiaromaticity and unrealized Potential

The story of s-indacene is fundamentally a story of aromaticity and its enigmatic counterpart, antiaromaticity. The concept of antiaromaticity, proposed by Ronald Breslow in the 1950s, describes planar, cyclic, conjugated molecules with 4n π-electrons that are significantly destabilized compared to their open-chain analogues.[1] The parent s-indacene, a rectilinear fusion of two cyclopentadienyl rings with a central benzene ring, possesses a 12π-electron periphery, fitting the 4n rule and thus predicting significant antiaromatic character and inherent instability.[2]

Early theoretical studies fueled interest in this unique scaffold. The predicted high-lying Highest Occupied Molecular Orbital (HOMO) and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels suggested a small electronic bandgap, a highly desirable property for applications in organic electronics.[3] However, this same electronic structure also pointed towards extreme reactivity and a propensity for dimerization or polymerization, posing a formidable challenge for synthetic chemists.

A Historical Odyssey: From Fleeting Existence to Crystalline Stability

The First Glimpse: An Unstable Parent

The first reported synthesis of the unsubstituted s-indacene in 1963 was a landmark achievement, albeit one that highlighted the molecule's inherent instability. The compound was found to be highly reactive and decomposed readily, preventing detailed characterization of its structure and properties. This fleeting existence cemented s-indacene's reputation as a challenging synthetic target.

The Breakthrough: Kinetic Stabilization

The major turning point in s-indacene chemistry arrived in 1986 when Klaus Hafner's group reported the synthesis of 1,3,5,7-tetra-tert-butyl-s-indacene. By introducing bulky tert-butyl groups at the most reactive positions of the s-indacene core, they successfully created a kinetically stabilized derivative. This sterically hindered molecule was stable enough to be isolated as air-stable red needles, finally allowing for its structural and spectroscopic characterization. The upfield shift of the ring protons in the ¹H NMR spectrum provided the first experimental evidence of the paratropic ring current indicative of its antiaromatic nature.

Modern Synthetic Strategies: Taming the Antiaromatic Core

The initial successes in stabilizing the s-indacene core have paved the way for the development of more versatile and modular synthetic routes, enabling the creation of a diverse range of derivatives with tailored properties.

Modular Synthesis of Hexaaryl-s-indacenes

A significant advancement has been the development of a concise and modular synthetic method for hexaaryl-s-indacene derivatives. This approach allows for the introduction of various electron-donating or -accepting groups at specific positions, providing fine control over the molecule's electronic properties.[2][4]

Diagram 1: General Workflow for Modular Hexaaryl-s-indacene Synthesis

Caption: A simplified workflow for the modular synthesis of hexaaryl-s-indacenes.

Experimental Protocol: Synthesis of a Hexaaryl-s-indacene Derivative

The following is a representative, step-by-step methodology for the synthesis of a hexaaryl-s-indacene derivative, adapted from the modular approach. This protocol is intended as a guide and may require optimization for specific substrates.

Step 1: Synthesis of the Diaryl-substituted Butadiyne

-

To a solution of the terminal arylacetylene (2.2 eq.) in a suitable solvent (e.g., THF/methanol), add a catalytic amount of a copper(I) salt (e.g., CuCl) and a base (e.g., TMEDA).

-

Bubble air or oxygen through the solution at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography to yield the diaryl-substituted butadiyne.

Step 2: [2+2+2] Cycloaddition

-

In a flame-dried flask under an inert atmosphere, dissolve the diaryl-substituted butadiyne (1.0 eq.) and an appropriate arylamide (1.1 eq.) in anhydrous toluene.

-

Add a catalytic amount of a suitable rhodium catalyst (e.g., [Rh(cod)Cl]₂).

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the cycloadduct intermediate.

Step 3: Annulation and Aromatization

-

Dissolve the cycloadduct intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of an aryllithium reagent (2.5 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a suitable oxidizing agent (e.g., DDQ or chloranil) at 0 °C.

-

Continue stirring at room temperature for 1-2 hours.

-

Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying the organic layer, and concentrating in vacuo.

-

Purify the crude product by column chromatography and recrystallization to afford the final hexaaryl-s-indacene.

NaNO₂-Catalyzed Synthesis of s-Indacene-1,5-diones

Another efficient and metal-free approach involves the sodium nitrite (NaNO₂)-catalyzed transformation of cyclopentenone-Morita–Baylis–Hillman (MBH) acetates to yield tetrahydro-s-indacene-1,5-diones.[5] This method is notable for its mild reaction conditions and the use of an inexpensive catalyst.[6]

Diagram 2: Proposed Mechanism for NaNO₂-Catalyzed Dimerization

Caption: A simplified proposed mechanism for the NaNO₂-catalyzed synthesis.

s-Indacenes in Organic Electronics: Structure-Property Relationships

The resurgence of interest in s-indacene chemistry is largely driven by their potential in organic electronics, particularly in organic field-effect transistors (OFETs).[4] The performance of these devices is intimately linked to the molecular structure of the s-indacene derivative.

Key factors influencing charge carrier mobility include:

-

π-Conjugation and Planarity: Extending the π-conjugated system and maintaining a planar molecular structure are crucial for efficient intramolecular charge transport.

-

Intermolecular Interactions: Strong intermolecular π-π stacking and well-ordered molecular packing in the solid state are essential for efficient intermolecular charge hopping. The introduction of specific side chains, such as triisopropylsilyl (TIPS) ethynyl groups, can promote favorable solid-state packing.

-

Frontier Molecular Orbital (FMO) Engineering: The introduction of electron-donating or -withdrawing substituents can be used to tune the HOMO and LUMO energy levels, facilitating better charge injection from the electrodes.[2]

Data Presentation: Electronic Properties of s-Indacene Derivatives

The following table summarizes key electronic properties of selected s-indacene derivatives, highlighting the impact of structural modifications.

| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm²/Vs) | Reference(s) |

| Hexaxylyl-s-indacene | -5.18 | -3.21 | 1.97 | 1.05 x 10⁻² | [2] |

| Aza-s-indacene Derivative AP-2 | -5.35 | -3.55 | 1.80 | 0.72 | [4] |

| Naphthothiophene-fused s-indacene | -5.25 | -3.68 | 1.57 | N/A | [3] |

| Dinaphtho-fused s-indacene | -5.40 | -3.60 | 1.80 | > 7 | [5] |

| Donor/Acceptor-fused s-indacene | -5.50 | -3.70 | 1.80 | N/A | [4] |

Note: The values presented are representative and can vary depending on the specific measurement techniques and device fabrication conditions.

Conclusion and Future Outlook

The journey of s-indacene compounds from a theoretical curiosity to a promising class of materials for organic electronics is a testament to the power of synthetic innovation. The development of robust synthetic methodologies has unlocked the potential of this antiaromatic core, allowing for the creation of stable and functional derivatives. The ability to systematically tune their electronic properties through chemical modification makes s-indacenes a versatile platform for fundamental studies and the development of next-generation electronic devices. Future research will likely focus on further expanding the library of s-indacene derivatives, exploring their applications in other areas such as organic photovoltaics and spintronics, and gaining a deeper understanding of the interplay between their unique electronic structure and solid-state properties.

References

-

Request PDF. (n.d.). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. ResearchGate. [Link]

-

MDPI. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. [Link]

-

PubMed. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. [Link]

-

Scholars' Bank. (2025). Antiaromaticity, s-Indacene, and Molecular Electronics. [Link]

-

MDPI. (2022). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. [Link]

-

ChemRxiv. (n.d.). Rational Construction of Organic Electronic Devices based on s-indacene fragments. [Link]

-

ResearchGate. (n.d.). Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. [Link]

-

Request PDF. (2025). (2,1-a)-Indenofluorene Derivatives: Syntheses, X-ray Structures, Optical and Electrochemical Properties. [Link]

-

ACS Publications. (2021). Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. Organic Letters. [Link]

-

Royal Society of Chemistry. (2024). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science. [Link]

-

PMC. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. [Link]

-

ResearchGate. (n.d.). (A) Charge-carrier mobility as a function of temperature for OFETs of.... [Link]

-

ResearchGate. (n.d.). Comparison of the charge carrier mobility as a function of temperature.... [Link]

-

Sci-Hub. (2018). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. [Link]

Sources

- 1. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]

- 2. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Hexahydro-s-indacene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexahydro-s-indacene Core and the Imperative for Spectroscopic Scrutiny

The 1,2,3,5,6,7-hexahydro-s-indacene scaffold is a fascinating tricyclic hydrocarbon framework featuring a central benzene ring fused with two cyclopentane rings.[1] Its rigid, partially saturated structure serves as a versatile building block in medicinal chemistry and materials science. Derivatives of this core are notable for their application as anti-inflammatory agents, highlighting the importance of precise structural confirmation and purity assessment during development.[2][3]

This guide provides an in-depth exploration of the key spectroscopic techniques essential for the unambiguous characterization of hexahydro-s-indacene derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, and Mass Spectrometry (MS) provide a synergistic and self-validating system for structural elucidation. Each technique offers a unique piece of the puzzle, and when combined, they allow for the confident assignment of structure, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing direct information about the chemical environment and connectivity of atoms.[4][5] For hexahydro-s-indacene derivatives, NMR confirms the presence of the core structure and precisely maps the location of substituents.

Causality in NMR: Why Signals Appear Where They Do

The position of a signal in an NMR spectrum (chemical shift, δ) is dictated by the electron density around the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher δ), while electron-donating groups shield it, moving it upfield (lower δ). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing direct evidence of connectivity.

Expected ¹H NMR Signatures

The ¹H NMR spectrum of a hexahydro-s-indacene derivative can be logically divided into two primary regions: the aromatic region and the aliphatic region.

-

Aromatic Protons (δ 6.5-8.0 ppm): The protons on the central benzene ring are the most deshielded. In an unsubstituted core, symmetry would result in a single peak for H-4 and H-8. Substitution breaks this symmetry, leading to more complex patterns that are highly informative for determining the substitution pattern.

-

Aliphatic Protons (δ 1.8-3.5 ppm): The twelve protons on the two saturated cyclopentane rings are shielded and appear upfield.[6] They typically present as complex multiplets due to spin-spin coupling between adjacent methylene groups. Protons at positions 1, 3, 5, and 7 are adjacent to the aromatic ring and are thus expected to be slightly more deshielded than those at positions 2 and 6.

Expected ¹³C NMR Signatures

The ¹³C NMR spectrum provides a count of unique carbon environments.

-

Aromatic Carbons (δ 120-150 ppm): The six carbons of the central benzene ring appear in this region. Quaternary carbons (those at the ring junctions and any substituted positions) typically have weaker signals than protonated carbons.

-

Aliphatic Carbons (δ 20-40 ppm): The six sp³-hybridized carbons of the cyclopentane rings are found in the upfield region of the spectrum.[7]

The combination of ¹H and ¹³C NMR provides a robust fingerprint of the hexahydro-s-indacene core.

Table 1: Representative NMR Chemical Shifts for Substituted Tetrahydro-s-indacene-1,5-diones Note: These values are for a related dione structure but provide a useful reference for expected chemical shift regions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (substituent) | 7.52–7.31 | 138.0, 137.4, 135.3, 128.8, 128.4, 128.1 |

| -CH₂- (Position 2/6) | 2.69–2.65 | 24.4 |

| -CH₂- (Position 3/7) | 2.95–2.91 | 37.7 |

| C=O (Position 1/5) | - | 205.7 |

Data adapted from MDPI[7]. Chemical shifts are for 4,8-diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione in CDCl₃.

Caption: Key proton and carbon environments on the hexahydro-s-indacene core.

Experimental Protocol: High-Resolution NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation (The Foundation of Quality Data):

-

Accurately weigh 5-10 mg of the hexahydro-s-indacene derivative. The precise mass is critical for potential future concentration or quantitative NMR (qNMR) studies.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is often a first choice for its ability to dissolve a wide range of organic compounds.[8]

-

Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, as this will degrade spectral quality.

-

-

Instrument Setup & Data Acquisition (Precision is Key):

-

Insert the sample into the NMR spectrometer.

-

Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-defined peaks. This step is crucial for resolving complex splitting patterns.

-

Acquire ¹H Spectrum: Use a standard single-pulse experiment. A 45° or 30° pulse angle is often used to reduce experiment time without significantly compromising signal, especially when signal-to-noise is not a limiting factor. Acquire 8-16 scans.

-

Acquire ¹³C Spectrum: Use a proton-decoupled experiment (e.g., zgpg30). Decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Acquire 2D Spectra (if needed): For unambiguous assignment, acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments reveal which protons are coupled to each other and which protons are attached to or near which carbons, respectively, providing definitive connectivity evidence.[4]

-

-

Data Processing (Extracting the Information):

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak is referenced to δ 7.26 ppm for ¹H and the CDCl₃ signal to δ 77.16 ppm for ¹³C.

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Structure

UV-Vis and fluorescence spectroscopy investigate the electronic transitions within a molecule and are highly sensitive to the extent of π-conjugation and the presence of chromophoric and auxochromic groups.[9]

Theoretical Principles: Conjugation and Color

Molecules absorb UV or visible light to promote electrons from a lower energy molecular orbital (like a π bonding orbital) to a higher energy one (like a π* antibonding orbital). The energy required for this transition dictates the wavelength of maximum absorbance (λ_max).[10]

-

The Role of Conjugation: As the size of a conjugated π-system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of lower energy, longer wavelength light, a phenomenon known as a bathochromic or "red" shift.[10]

-

Fluorescence: After a molecule absorbs light, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. Structural rigidity and the presence of certain functional groups can enhance fluorescence quantum yield.[11]

Expected Signatures of Hexahydro-s-indacene Derivatives

The parent hexahydro-s-indacene core has a limited π-system (the benzene ring) and is expected to absorb only in the UV region. The true value of this technique emerges when analyzing derivatives:

-

Substituent Effects: Attaching chromophores (e.g., nitro groups, carbonyls) or auxochromes (e.g., amino, hydroxyl groups) to the aromatic ring can dramatically alter the UV-Vis spectrum, often shifting λ_max into the near-UV or even the visible range.[12][13]

-

Extended Conjugation: Derivatives that extend the π-system (e.g., by adding styryl or other unsaturated groups) will show significant bathochromic shifts.[14]

Caption: A synergistic workflow for the characterization of novel derivatives.

Experimental Protocol: UV-Vis and Fluorescence Measurements

-

Solution Preparation:

-

Prepare a stock solution of the derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).

-

Create a dilute solution (typically in the micromolar range) from the stock solution. The final absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[9]

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the reference) and another with the sample solution.

-

Record a baseline spectrum with the solvent in both beams to correct for solvent absorption and instrument optics.

-

Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[15]

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Using a spectrofluorometer, set the excitation wavelength to the λ_max value determined from the UV-Vis spectrum.

-

Scan the emission monochromator to collect the fluorescence spectrum. The emission peak (λ_em) will be at a longer wavelength than the excitation wavelength.

-

If measuring quantum yield, a known standard (e.g., quinine sulfate) must be measured under identical conditions for comparison.

-

Mass Spectrometry: The Unambiguous Molecular Weight

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] Its primary role in this context is to provide the exact molecular weight of the derivative, thereby confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

While low-resolution MS provides nominal mass, HRMS can measure m/z to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions. For example, it can easily differentiate a C₁₂H₁₄ core from a potential C₁₁H₁₀O impurity, which might have similar nominal masses.

Ionization and Fragmentation

-

Soft Ionization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" methods that typically generate the molecular ion ([M]⁺) or a protonated/adducted species ([M+H]⁺, [M+Na]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight.

-

Hard Ionization: Electron Impact (EI) is a "hard" technique that imparts significant energy, causing the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern provides a structural fingerprint, offering clues about the molecule's composition and the stability of its different parts.[17]

Experimental Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis: The ions are accelerated into a Time-of-Flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to its m/z. TOF analyzers are known for their high mass accuracy.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺). The measured exact mass is then compared to the theoretical mass for the proposed chemical formula. An error of less than 5 ppm provides high confidence in the assigned formula.

Conclusion

The spectroscopic characterization of hexahydro-s-indacene derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the structural blueprint, defining the connectivity of the carbon and hydrogen framework. UV-Visible and fluorescence spectroscopy offer critical insights into the electronic properties and the extent of conjugation within the molecule. Finally, high-resolution mass spectrometry acts as the ultimate arbiter of elemental composition, confirming the molecular formula with exceptional accuracy. By integrating the data from these complementary methods, researchers can achieve an unambiguous and comprehensive understanding of their synthesized molecules, a cornerstone of rigorous scientific research and drug development.

References

-

Computational study of the electronic spectra of some B–N dyes. (2024). ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Antiinflammatory Agent. (2008). ResearchGate. Available at: [Link]

-

UV-Vis absorption spectra of (a) S-Indacene and (b) Ag-S-Indacene systems. ResearchGate. Available at: [Link]

-

Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Available at: [Link]

-

Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. Available at: [Link]

-

Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2022). MDPI. Available at: [Link]

-